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Compound of Interest

Compound Name: Aprobarbital

Cat. No.: B1667570 Get Quote

This technical guide provides a comprehensive overview of the core physicochemical

properties of Aprobarbital, a barbiturate derivative. The information is intended for

researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Data
Aprobarbital, with the CAS Registry Number 77-02-1, is a sedative and hypnotic agent.[1][2]

Its fundamental physicochemical characteristics are summarized in the tables below, providing

a clear reference for its scientific and clinical evaluation.

Table 1: Chemical Identification of Aprobarbital
Identifier Value Source

IUPAC Name
5-propan-2-yl-5-prop-2-enyl-

1,3-diazinane-2,4,6-trione
[2][3]

CAS Registry Number 77-02-1 [1][4]

Chemical Formula C₁₀H₁₄N₂O₃ [3][4][5][6][7]

SMILES
CC(C)C1(C(=O)NC(=O)NC1=

O)CC=C
[3]

InChI Key
UORJNBVJVRLXMQ-

UHFFFAOYSA-N
[3]
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Table 2: Physicochemical Properties of Aprobarbital
Property Value Source

Molecular Weight 210.23 g/mol [1][3][5][6]

Melting Point 140-141.5 °C [1][3][4]

pKa₁ (acidic) 8.05 [8]

pKa₂ (acidic) 9.75 [8]

logP 1.10 - 1.15 [8][9][10]

Water Solubility Almost insoluble [1][3]

Solubility in other solvents

Soluble in alcohol, chloroform,

ether, acetone, benzene,

glacial acetic acid, and

solutions of fixed alkali

hydroxides.

[1][3]

Experimental Protocols
While specific experimental protocols for the determination of Aprobarbital's physicochemical

properties are not detailed in the readily available literature, standard methodologies for

barbiturates are applicable.

Determination of pKa
The acid dissociation constants (pKa) of barbiturates like Aprobarbital are typically determined

using potentiometric titration. This method involves the following general steps:

Sample Preparation: A precise amount of Aprobarbital is dissolved in a suitable solvent,

often a mixture of water and an organic co-solvent like methanol or ethanol, to ensure

complete dissolution.

Titration: The solution is titrated with a standardized solution of a strong base, such as

sodium hydroxide (NaOH), of a known concentration.
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pH Monitoring: The pH of the solution is monitored continuously throughout the titration using

a calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH of the solution against the

volume of the titrant added. The pKa values correspond to the pH at the half-equivalence

points of the titration curve. For a diprotic acid like Aprobarbital, two inflection points would

be observed.

Determination of logP
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for

predicting its pharmacokinetic properties. The shake-flask method is a common technique for

its determination:

System Preparation: A two-phase system is prepared using n-octanol and water, which are

mutually saturated.

Partitioning: A known amount of Aprobarbital is dissolved in one of the phases (typically the

one in which it is more soluble). This solution is then mixed with a known volume of the other

phase in a separatory funnel.

Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the solute

between the two phases until equilibrium is reached.

Phase Separation and Analysis: The two phases are separated, and the concentration of

Aprobarbital in each phase is determined using a suitable analytical technique, such as UV-

Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase.

Mechanism of Action: Signaling Pathway
Aprobarbital, like other barbiturates, exerts its primary effect on the central nervous system by

modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor.[3][11][12][13] This

interaction enhances the inhibitory neurotransmission mediated by GABA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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